molecular formula C6H16ClNO B1455242 2-(t-Butyloxy)-ethylamine hydrochloride CAS No. 335598-67-9

2-(t-Butyloxy)-ethylamine hydrochloride

Cat. No. B1455242
M. Wt: 153.65 g/mol
InChI Key: XHSMIYHHLZGDLU-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .


Synthesis Analysis

A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The hydroxyl group of a compound was protected by the reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst to give t-butyloxy carbonyl (tBOC) protected HHPCP .


Chemical Reactions Analysis

The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Future Directions

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids (IL) appeared in the literature as a new class of designer solvents and have been found to be attractive for organic synthesis .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSMIYHHLZGDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694536
Record name 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(t-Butyloxy)-ethylamine hydrochloride

CAS RN

335598-67-9
Record name 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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